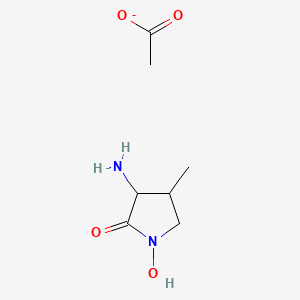
1-tert-Butyloxycarbonyl-4-benzyl-4fluoropiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-tert-Butyloxycarbonyl-4-benzyl-4-fluoropiperidine is a synthetic organic compound that belongs to the class of piperidines. Piperidines are heterocyclic amines with a six-membered ring containing one nitrogen atom. The tert-butyloxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions. The benzyl and fluorine substituents on the piperidine ring add unique chemical properties to the compound, making it valuable in various research and industrial applications.
Métodos De Preparación
The synthesis of 1-tert-Butyloxycarbonyl-4-benzyl-4-fluoropiperidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Fluorination: The fluorine atom can be introduced through electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI).
Protection with Boc Group: The final step involves protecting the nitrogen atom with the Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing flow microreactor systems for more efficient and sustainable synthesis .
Análisis De Reacciones Químicas
1-tert-Butyloxycarbonyl-4-benzyl-4-fluoropiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), converting carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or fluorine positions using nucleophiles like amines or thiols.
Deprotection: The Boc group can be removed under acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), yielding the free amine.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-tert-Butyloxycarbonyl-4-benzyl-4-fluoropiperidine has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, aiding in the understanding of biological pathways and mechanisms.
Medicine: It is explored for its potential therapeutic properties, including its role in drug discovery and development.
Mecanismo De Acción
The mechanism of action of 1-tert-Butyloxycarbonyl-4-benzyl-4-fluoropiperidine involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing selective reactions at other sites. The benzyl and fluorine substituents can modulate the compound’s binding affinity and specificity towards target proteins or enzymes. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-tert-Butyloxycarbonyl-4-benzyl-4-fluoropiperidine can be compared with other similar compounds, such as:
1-Boc-4-AP (tert-butyl 4-anilinopiperidine-1-carboxylate): Used as an intermediate in the synthesis of fentanyl and related derivatives.
tert-butyl 1-benzoyl-4-methylpiperidin-4-ylcarbamate: Another Boc-protected piperidine derivative with different substituents, used in various chemical syntheses.
The uniqueness of 1-tert-Butyloxycarbonyl-4-benzyl-4-fluoropiperidine lies in its specific combination of substituents, which confer distinct chemical and biological properties, making it valuable for targeted research and industrial applications.
Propiedades
Número CAS |
191327-88-5 |
|---|---|
Fórmula molecular |
C17H24FNO2 |
Peso molecular |
293.4 g/mol |
Nombre IUPAC |
tert-butyl 4-benzyl-4-fluoropiperidine-1-carboxylate |
InChI |
InChI=1S/C17H24FNO2/c1-16(2,3)21-15(20)19-11-9-17(18,10-12-19)13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3 |
Clave InChI |
BMGWZYUNPYGNBN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-1,3-thiazol-3-ium](/img/structure/B13911193.png)

![Tert-butyl N-[(1-methylindazol-6-YL)methyl]carbamate](/img/structure/B13911203.png)
![6-Methyl-2,6-diazabicyclo[3.2.0]heptane;bis(2,2,2-trifluoroacetic acid)](/img/structure/B13911227.png)





![7-Methyl-5-azaspiro[2.4]heptan-7-ol](/img/structure/B13911255.png)

![(R)-1-[2-(Dimethylamino)ethyl]piperidin-3-amine](/img/structure/B13911259.png)

